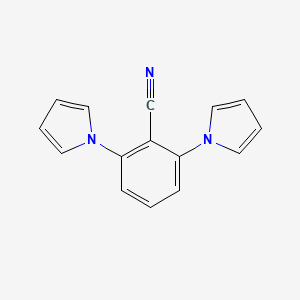

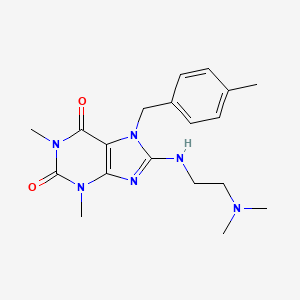

2,6-di(1H-pyrrol-1-yl)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-di(1H-pyrrol-1-yl)benzenecarbonitrile are not detailed in the retrieved sources, related compounds have been studied. For example, copper(II) complexes of functionalized 2,2’:6’,2’'-terpyridines and 2,6-di(thiazol-2-yl)pyridine have been synthesized by a reaction between copper(II) chloride and the corresponding ligand .Scientific Research Applications

Organic Electronics and Optoelectronics

2,6-bis(1H-pyrrol-1-yl)benzonitrile exhibits intriguing properties that make it suitable for organic electronic devices. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electron-accepting nature and π-conjugated structure contribute to efficient charge transport and light emission .

Molecular Sensors and Detectors

The compound’s unique structure allows it to act as a molecular sensor or detector. It can selectively bind to specific analytes, leading to changes in fluorescence, conductivity, or other measurable properties. Researchers have investigated its potential in detecting metal ions, small molecules, and biological species .

Supramolecular Chemistry and Self-Assembly

2,6-bis(1H-pyrrol-1-yl)benzonitrile participates in supramolecular chemistry due to its ability to form hydrogen bonds and π-π stacking interactions. Scientists have explored its self-assembly behavior in various solvents, leading to the creation of functional nanostructures and coordination complexes .

Materials for Liquid Crystals and Liquid Crystal Displays (LCDs)

The compound’s rigid core and extended π-conjugation make it a promising building block for liquid crystal materials. Researchers have synthesized derivatives of 2,6-bis(1H-pyrrol-1-yl)benzonitrile to develop liquid crystal phases with tailored properties. These materials find applications in LCDs, displays, and electro-optical devices .

Anticancer Agents and Medicinal Chemistry

While not as extensively explored, some studies have investigated the potential anticancer activity of 2,6-bis(1H-pyrrol-1-yl)benzonitrile derivatives. Researchers have modified its structure to enhance cytotoxicity against cancer cells. Further investigations are needed to fully understand its mechanism of action and optimize its therapeutic potential .

Photophysical Studies and Luminescent Materials

The compound’s absorption and emission properties have attracted attention for photophysical studies. Researchers have examined its fluorescence behavior in different solvents and environments. Additionally, it serves as a luminescent material, contributing to the development of novel fluorescent probes and imaging agents .

properties

IUPAC Name |

2,6-di(pyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEXFAGQPMMQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)

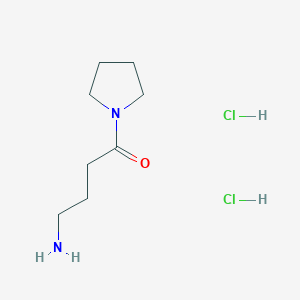

![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)

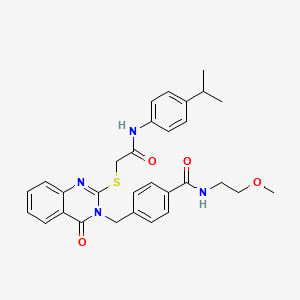

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)

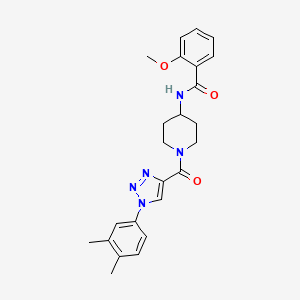

![3-(3-methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2419432.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)

![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)